3-Bromo-7-methoxy-1-methyl-1H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-bromo-7-methoxy-1-methylindazole |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-6(9(10)11-12)4-3-5-7(8)13-2/h3-5H,1-2H3 |
InChI Key |
OYOZGBXVCIOFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)C(=N1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 7 Methoxy 1 Methyl 1h Indazole
Strategies for the Construction of the Indazole Core
The formation of the bicyclic indazole (or benzopyrazole) structure is the foundational step in the synthesis. Various methodologies have been developed, each offering distinct advantages in terms of starting material availability, reaction conditions, and substrate scope.
Hydrazine-Mediated Cyclization Approaches for Indazole Scaffold Formation
One of the most traditional and widely utilized methods for constructing the indazole core involves the condensation and cyclization of a suitable benzene (B151609) derivative with hydrazine (B178648) or its substituted analogues. lookchem.com This approach typically begins with an ortho-substituted carbonyl compound, such as an o-halobenzaldehyde or o-hydroxyacetophenone. lookchem.comchemicalbook.com
The general mechanism involves the initial formation of a hydrazone intermediate through the reaction of the carbonyl group with hydrazine. Subsequent intramolecular nucleophilic substitution or cyclodehydration leads to the formation of the pyrazole (B372694) ring fused to the benzene ring. lookchem.com For instance, o-halobenzaldehydes or ketones react with hydrazine under heating to yield 1H-indazoles. chemicalbook.com A practical synthesis of indazoles has been developed from the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. nih.gov The use of O-methyloxime derivatives can be advantageous as it prevents competitive side reactions like the Wolf-Kishner reduction. nih.gov Similarly, 2-hydroxybenzaldehydes or ketones condense with hydrazine hydrochloride to afford functionalized 1H-indazoles. lookchem.comchemicalbook.com
The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or methylhydrazine) allows for the introduction of a substituent at the N1 position of the indazole ring. lookchem.comresearchgate.net For the synthesis of a 1-methyl-indazole, methylhydrazine would be the reagent of choice in this type of cyclization.
Table 1: Examples of Hydrazine-Mediated Indazole Synthesis
| Starting Material | Hydrazine Derivative | Conditions | Product Type | Reference |
|---|---|---|---|---|
| o-Halobenzaldehyde/Ketone | Hydrazine | Heating | 1H-Indazoles | chemicalbook.com |
| o-Fluorobenzaldehydes | Hydrazine | Reflux | Indazoles | nih.gov |
| 2-Hydroxyacetophenones | Hydrazine Hydrochloride | Acidic ethanol, reflux | 3-Methylindazoles | lookchem.com |
| 2-Haloacetophenones | Methyl Hydrazine | CuO-catalyzed, K2CO3 | 1H-Indazoles | chemicalbook.com |
| 2-Fluorobenzonitrile | Hydrazine Hydrate | n-Butanol, reflux | 3-Aminoindazole | chemicalbook.com |
Diazo Species-Involving Methodologies in Indazole Ring Synthesis
Methods involving diazo species represent another significant pathway to the indazole nucleus. These syntheses can proceed through intramolecular cyclization of diazonium salts or intermolecular cycloaddition reactions. chemicalbook.comnih.gov
A classic example is the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, which leads to ring closure involving the methyl group to form 1H-indazole. chemicalbook.com This diazotization-cyclization protocol has also been applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com
More contemporary approaches utilize [3+2] cycloaddition reactions between a diazo compound and an aryne, which is typically generated in situ. organic-chemistry.orgmdpi.com For example, the reaction of various diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like CsF or TBAF provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org A donor-acceptor diazo activation strategy using diazonium salts has also been reported, where a diazenium (B1233697) intermediate undergoes cyclization to yield indazoles in excellent yields without the need for a metal catalyst. nih.govacs.org
Table 2: Indazole Synthesis Involving Diazo Species
| Reactants | Key Intermediate | Conditions | Product Type | Reference |
|---|---|---|---|---|
| o-Toluidine | Diazonium salt | NaNO2, Acetic Acid | 1H-Indazole | chemicalbook.com |
| Diazo compounds + o-(trimethylsilyl)aryl triflates | Aryne | CsF or TBAF, Room Temp. | Substituted 1H-Indazoles | organic-chemistry.org |
| Diazo compound + Diazonium salt | Diazenium intermediate | Metal-free, mild conditions | Substituted Indazoles | nih.govacs.org |
| N-Tosylhydrazones + Arynes | Diazo compound (in situ) | Mild conditions | 3-Substituted Indazoles | organic-chemistry.org |
N-N Bond Forming Reactions for Benzopyrazole Derivatives
In contrast to classical methods that incorporate a pre-formed N-N bond from a hydrazine precursor, modern strategies involving the formation of the N-N bond during the cyclization step are gaining prominence. diva-portal.org These methods often offer advantages by avoiding the use of potentially hazardous hydrazines and providing access to diverse indazole structures from readily available starting materials. nih.govthieme-connect.com
One such approach is the copper-catalyzed oxidative N-N bond formation. A two-step protocol starting from 2-amino nitriles has been developed, which involves the addition of an organometallic reagent to form an imine, followed by a Cu(OAc)2-catalyzed oxidative cyclization to give the indazole. thieme-connect.com This method is advantageous for preparing sterically hindered N1-substituted indazoles. thieme-connect.com Another strategy involves the oxidative cyclization of 2-aminomethyl-phenylamines, which can selectively provide access to all three tautomeric forms of indazoles (1H, 2H, and 3H) by using reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide. organic-chemistry.org
Base-mediated cascade N-N bond-forming reactions have also been discovered for the synthesis of indazole acetic acid scaffolds from 3-amino-3-(2-nitroaryl)propanoic acids. diva-portal.orgresearchgate.net This reaction proceeds by heating the starting material with a suitable nucleophile/solvent under basic conditions, leading to the formation of the indazole ring. researchgate.net
Table 3: Examples of N-N Bond Forming Reactions for Indazole Synthesis
| Starting Material | Reagents/Catalyst | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| 2-Amino nitriles + Organometallic reagent | Cu(OAc)2 | Oxidative N-N Bond Formation | Avoids hydrazine, good for hindered products | thieme-connect.com |
| 2-Aminomethyl-phenylamines | (NH4)2MoO4, H2O2 | Oxidative Cyclization | Access to 1H, 2H, and 3H tautomers | organic-chemistry.org |
| 3-Amino-3-(2-nitroaryl)propanoic acids | Base (e.g., NaOH), Alcohol | Base-Mediated Cascade Cyclization | Synthesis of indazole acetic acid scaffolds | diva-portal.orgresearchgate.net |
| o-Nitrobenzyl alcohols + Primary amines | Base | Redox-Neutral Heterocyclization | One-step, transition-metal-free synthesis of indazolones | nih.gov |
Regioselective Introduction of Substituents on the Indazole Nucleus
Once the indazole core is formed (e.g., 7-methoxy-1-methyl-1H-indazole), the next critical step is the regioselective introduction of the bromine atom at the C3 position. The electronic properties of the indazole ring dictate the position of electrophilic substitution.
Bromination Strategies at the C3 Position
The C3 position of the 1H-indazole ring is susceptible to electrophilic attack, particularly in the indazole anion. researchgate.net Kinetic studies have shown that for the neutral indazole molecule, the order of reactivity towards bromination is C5 > C3 > C7, while for the anionic species, the C3 position is overwhelmingly favored. researchgate.net This inherent reactivity allows for targeted bromination at the desired position.
Direct Halogenation Reactions Utilizing N-Bromosuccinimide (NBS) or Molecular Bromine
Direct bromination is a common and effective method for introducing a bromine atom at the C3 position of the indazole nucleus. The two most frequently employed reagents for this transformation are molecular bromine (Br₂) and N-Bromosuccinimide (NBS). chim.it
Molecular Bromine (Br₂): The use of Br₂ in solvents like dimethylformamide (DMF) or a mixture of acetic acid and chloroform (B151607) has been reported for the synthesis of 3-bromoindazoles. chim.it For example, 5- or 6-nitroindazoles have been successfully brominated at the C3 position in good yields using Br₂ in DMF. chim.it However, molecular bromine is a hazardous and environmentally challenging reagent to handle. rsc.org
N-Bromosuccinimide (NBS): NBS is a widely employed alternative as it is a solid and easier-to-handle source of electrophilic bromine. chim.itwikipedia.org It allows for the highly regioselective introduction of a bromine atom at the C3 position of various indazole derivatives. chim.it The reaction is typically carried out in solvents such as acetonitrile (B52724) (MeCN), dichloromethane (B109758) (CH₂Cl₂), or chloroform (CHCl₃). chim.it Electron-rich aromatic heterocycles, like indazoles, can be effectively brominated using NBS. mdma.ch An efficient C-H direct halogenation of 2H-indazoles using NBS has been reported, achieving high yields of the monobrominated product. rsc.org Recent advancements include the development of novel protocols, such as ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source, which can be completed in as little as 30 minutes under mild conditions. rsc.orgnih.gov Additionally, visible-light photoredox catalysis with an organic dye can be used to activate NBS, enhancing its electrophilic nature and leading to drastically reduced reaction times. researchgate.net
Table 4: C3-Bromination of the Indazole Ring
| Reagent | Typical Solvents | Conditions | Key Advantages/Notes | Reference |
|---|---|---|---|---|
| Molecular Bromine (Br₂) | DMF, AcOH/CHCl₃ | Varies | Effective but hazardous | chim.it |
| N-Bromosuccinimide (NBS) | MeCN, CH₂Cl₂, CHCl₃ | Room temp. or heating | Widely used, easier to handle, highly regioselective | chim.it |
| DBDMH | Ethanol | Ultrasound-assisted, 30 min | Rapid, efficient, and mild conditions | rsc.orgnih.gov |
| NBS / Erythrosine B | - | Visible-light photoredox catalysis | Amplifies NBS reactivity, reduces reaction time | researchgate.net |
Metal-Catalyzed Bromination Methods
While the direct C-H bromination of indazoles at the C3 position is most commonly achieved through electrophilic substitution using reagents like N-bromosuccinimide (NBS) without a metal catalyst, metal catalysts play a pivotal role in the broader context of C3 functionalization. utahtech.edu Palladium and copper catalysts, for instance, are extensively used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds at the C3 position, starting from a 3-haloindazole precursor. utahtech.edu
Although direct metal-catalyzed C-H bromination of the indazole C3 position is not as frequently documented as other C-H functionalizations, related processes have been described. For example, a review of indazole functionalization mentions a Pd/Cu catalyzed electrophilic bromination that yields 3-bromoindazole (B152527). utahtech.edu More commonly, however, the strategy involves an initial non-catalyzed bromination, followed by metal-catalyzed modifications. The resulting 3-bromoindazole is a versatile intermediate for advanced transformations, such as the Suzuki-Miyaura coupling for arylation or the Sonogashira coupling for alkynylation, both of which are palladium-catalyzed processes.
Methylation at the N1 Position of the Indazole Ring
The alkylation of the indazole ring is a critical step that can result in a mixture of N1 and N2 substituted products. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic properties of the substituents on the indazole ring. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.
Achieving high selectivity for methylation at the N1 position is crucial for the synthesis of the target compound. A widely adopted and effective protocol involves the use of a strong base in an appropriate solvent to deprotonate the indazole, followed by the addition of a methylating agent. The combination of sodium hydride (NaH) as the base and tetrahydrofuran (B95107) (THF) as the solvent has proven to be a promising system for achieving high N1 regioselectivity.
This selectivity is influenced by both steric and electronic factors. For instance, bulky substituents at the C7 position can sterically hinder the approach of the alkylating agent to the N1 position, potentially favoring N2 alkylation. Conversely, electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms, thereby affecting the regiochemical outcome. Studies have shown that for many substituted indazoles, the NaH/THF system consistently provides a high preference for the thermodynamically favored N1-alkylated product.
| Base | Solvent | Typical Alkylating Agent | Observed Selectivity |
|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Methyl Iodide (CH₃I) | High N1 selectivity |
| Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Methyl Iodide (CH₃I) | Variable, often yields N1/N2 mixtures |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) | Methyl Iodide (CH₃I) | Variable, substrate-dependent |
Methoxy (B1213986) Group Introduction at the C7 Position
The introduction of a methoxy group at the C7 position can be accomplished through several synthetic strategies. A common approach is to begin the synthesis with a precursor that already contains the desired methoxy substituent, such as 2-methoxy-6-methylaniline, which can undergo diazotization and cyclization to form the 7-methoxyindazole core. Alternatively, the methoxy group can be introduced onto a pre-formed indazole ring.
The introduction of a methoxy group at C7 via nucleophilic aromatic substitution (SNAr) is a theoretically viable pathway. This mechanism requires the presence of a good leaving group (like a halogen) and a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. masterorganicchemistry.com In the context of a 7-substituted indazole, a nitro group at C7 would activate the ring, potentially allowing for its displacement by a nucleophile like sodium methoxide (B1231860).
However, the practical application of this method for 7-methoxyindazole synthesis is not straightforward. Research has indicated that 7-nitro-1H-indazole can be unusually unreactive in certain reactions compared to other nitro-isomers, which may be due to steric hindrance or unique electronic effects at the 7-position. nih.gov While the SNAr reaction of 1-aryl-2-(2-nitrobenzylidene)hydrazines does involve the displacement of a nitro group to form an indazole ring, specific examples of direct methoxide substitution on a pre-formed 7-nitroindazole (B13768) are not widely documented in the literature. organic-chemistry.org
A more common and reliable alternative for forming the C7-methoxy bond is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This classical method involves the O-alkylation of a hydroxyl group and would be applied here by starting with 7-hydroxy-1H-indazole. francis-press.com
The synthesis proceeds in two main steps:
Deprotonation : The phenolic hydroxyl group of 7-hydroxy-1H-indazole is deprotonated using a strong base, such as sodium hydride (NaH), to form a more nucleophilic sodium phenoxide intermediate.
Nucleophilic Substitution : The resulting alkoxide then acts as a nucleophile, attacking a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in an SN2 reaction. This step forms the ether linkage and yields the 7-methoxy-1H-indazole product. masterorganicchemistry.comwikipedia.org
This method is a versatile and widely used strategy for preparing aryl methyl ethers due to its reliability and the commercial availability of the necessary reagents. francis-press.com
Advanced Synthetic Methodologies for Indazole Derivatives
Modern organic synthesis has introduced a variety of advanced methodologies for the construction and functionalization of the indazole scaffold, moving beyond classical methods to offer greater efficiency, selectivity, and atom economy. Transition metal-catalyzed reactions, in particular, have become powerful tools for derivatizing the indazole core.
Palladium- and rhodium-catalyzed C-H bond activation and functionalization have emerged as prominent strategies. eurekaselect.com These reactions allow for the direct formation of new bonds at specific carbon atoms of the indazole ring, often without the need for pre-functionalization (i.e., installing a halogen or organometallic group). For example, direct C-H arylation, alkenylation, and alkynylation can introduce complex substituents at various positions, including the often less reactive C7 position. researchgate.net
Copper-catalyzed reactions have also proven valuable, particularly for N-N bond formation in cyclization reactions to build the indazole core and for C3-functionalization reactions. organic-chemistry.org Furthermore, intramolecular cyclization reactions, such as the Ullmann-type reaction, provide efficient routes to complex, fused indazole systems. science.gov These advanced methods often exhibit high functional group tolerance and can provide access to a diverse range of substituted indazoles that are valuable in medicinal chemistry and materials science.
| Methodology | Catalyst/Reagent | Transformation | Reference |
|---|---|---|---|
| C-H Activation/Arylation | Palladium(II) Acetate | Direct arylation of indazole C-H bonds | researchgate.net |
| C-H Bond Functionalization | Rhodium(III) complexes | Synthesis of N-aryl-2H-indazoles from azobenzenes | eurekaselect.com |
| Intramolecular C-H Amination | Silver(I) salts | Construction of 1H-indazoles from hydrazones | |
| Ullmann-Type Reaction | Copper(I) Iodide | Intramolecular N-arylation to form indazole ring | science.gov |
Transition Metal-Catalyzed Coupling Reactions for Indazole Functionalization
Transition metal catalysis is a cornerstone for the functionalization of heterocyclic compounds, including indazoles. rasayanjournal.co.in These methods provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
Palladium-catalyzed cross-coupling reactions are among the most effective methods for C-C bond formation in organic synthesis. libretexts.org The Suzuki-Miyaura coupling, in particular, is a widely used reaction that couples an organoboron compound with a halide or triflate. libretexts.org This reaction is valued for the stability, low toxicity, and commercial availability of the organoboron reagents. nih.govlibretexts.org
The functionalization of 3-bromoindazoles via Suzuki-Miyaura coupling is a well-established strategy. researchgate.net These reactions are typically performed using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base and a suitable solvent system. libretexts.orgresearchgate.net The reactivity order for the halogen leaving group in these couplings is generally I > Br > OTf >> Cl > F. libretexts.org While N-protected indazoles have been used, studies have shown that Suzuki-Miyaura reactions can be successfully performed on free (NH) 3-bromoindazoles, which is advantageous as it avoids protection and deprotection steps. researchgate.net In some cases, the basic conditions of the reaction can cleave common protecting groups like Boc. researchgate.net
Research has demonstrated the successful Suzuki-Miyaura coupling of various 3-bromoindazoles with a range of aryl and heteroaryl boronic acids. nih.govrsc.org These reactions can be optimized by screening different catalysts, ligands, bases, and solvents to achieve high yields of the desired 3-arylated indazole products. researchgate.netrsc.org The use of microwave irradiation has been shown to significantly enhance the efficiency of these couplings. researchgate.netresearchgate.net
| Indazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Free (NH) 3-bromoindazoles | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 °C, Microwave | Good to Excellent | researchgate.netresearchgate.net |
| 3-bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Microwave | Good to Excellent | researchgate.net |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-dioxane | 100 °C, 24h | 70% | rsc.org |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl and heteroaryl boronic acids | XPhosPdG2/XPhos | - | - | - | Good to Excellent | nih.gov |
Copper-catalyzed reactions represent an attractive alternative to palladium-based methods due to the low cost and lower toxicity of copper catalysts. mdpi.com These methods have been applied to a variety of synthetic transformations, including the functionalization of N-heterocycles. rsc.org Copper-promoted borylation reactions, for instance, are powerful methods for synthesizing organoboranes under mild conditions with good functional group tolerance. mdpi.com
In the context of indazole-related structures, copper catalysis has been employed for direct C-H functionalization. For example, an efficient copper-catalyzed direct 2-arylation of benzoxazoles and benzoimidazoles with aryl bromides has been reported. dntb.gov.ua This demonstrates the potential of copper catalysts to promote the installation of aryl groups through a C-H activation process. dntb.gov.ua Furthermore, copper-catalyzed N¹-selective arylation of 3-aminoindazoles using aryl bromides has been developed, providing access to a broad range of substituted 3-aminoindazoles. researchgate.net While not a direct functionalization of a C-Br bond, these examples highlight the utility of copper in modifying the indazole scaffold and related azoles.
Metal-Free Approaches to Indazole Synthesis
While transition-metal catalysis is dominant, metal-free approaches offer significant advantages in terms of cost, toxicity, and environmental impact. rsc.orgnih.gov These methods align with the principles of green chemistry by avoiding heavy metal contaminants in the final products. rsc.org
Several metal-free strategies for the synthesis and functionalization of indazoles have been developed. One such approach involves the direct, regioselective halogenation of 2H-indazoles using N-halosuccinimides (NXS). rsc.orgresearchgate.net This method allows for the synthesis of mono- and poly-halogenated indazoles in moderate to excellent yields under mild conditions, often in environmentally friendly solvents like water. rsc.org By adjusting the reaction conditions, various halogenated products can be achieved with high selectivity. rsc.orgresearchgate.net
Another metal-free strategy focuses on the construction of the indazole ring itself. A practical synthesis of 1H-indazoles has been achieved from o-aminobenzoximes through selective activation of the oxime group using methanesulfonyl chloride and triethylamine. researchgate.net This reaction proceeds under very mild conditions and provides good to excellent yields. researchgate.net Additionally, domino-type reactions have been developed for the synthesis of fused indazole systems, such as pyrimido[1,2-b]indazoles, from 3-aminoindazole, aryl aldehydes, and acetophenones under metal-free conditions. nih.gov
Microwave-Assisted Synthetic Enhancements and Green Chemistry Considerations
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, increasing yields, and promoting greener synthetic protocols. rasayanjournal.co.injchr.org The application of controlled microwave heating can dramatically reduce reaction times, often from hours to minutes, leading to improved efficiency and reproducibility. rasayanjournal.co.inresearchgate.net This technique is particularly effective for transition-metal catalyzed cross-coupling reactions used in the functionalization of indazoles. rasayanjournal.co.in
The use of microwave irradiation in Suzuki-Miyaura couplings of 3-bromoindazoles has been shown to be highly effective. researchgate.netresearchgate.net It facilitates reactions that may not proceed under conventional heating, leading to better yields in significantly shorter times. rasayanjournal.co.inresearchgate.net For example, a Cu-catalyzed cross-coupling reaction time was reduced from 24 hours to 30 minutes with a marked improvement in yield when using microwave irradiation. rasayanjournal.co.in
Microwave-assisted synthesis often aligns with the principles of green chemistry by reducing energy consumption and allowing for solvent-free reactions or the use of more environmentally benign solvents. rasayanjournal.co.inias.ac.in The rapid, efficient heating minimizes the formation of side-products, simplifying purification and reducing waste. rasayanjournal.co.in This technology has become a valuable tool for creating libraries of indazole-based compounds for drug discovery programs. rasayanjournal.co.in
Chemical Transformations and Reactivity of 3 Bromo 7 Methoxy 1 Methyl 1h Indazole
Substitution Reactions Involving the Bromine Moiety
The C3-bromo group is the most reactive site for substitution reactions. While direct nucleophilic aromatic substitution is generally difficult on the electron-rich indazole ring, the bromine atom can be replaced through organometallic intermediates.
A key transformation is the lithium-halogen exchange , which converts the carbon-bromine bond into a carbon-lithium bond. This reaction is typically performed at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu The resulting 7-methoxy-1-methyl-1H-indazol-3-yl-lithium is a potent nucleophile that can react with a variety of electrophiles. This two-step sequence allows for the introduction of numerous functionalities at the C3 position, a process that is often challenging to achieve directly. For instance, quenching the lithiated intermediate with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. ias.ac.in
Cross-Coupling Reactions for Further Functional Group Introduction
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of 3-bromoindazoles, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.net
Suzuki-Miyaura Coupling: This reaction is highly effective for forming carbon-carbon bonds by coupling the bromoindazole with an organoboron compound, such as a boronic acid or ester. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base. These conditions are generally mild and tolerate a wide range of functional groups, making it possible to synthesize a diverse library of 3-aryl or 3-vinyl indazoles. nih.govresearchgate.net
Heck Reaction: The Heck reaction couples the bromoindazole with an alkene to form a new, more substituted alkene, providing a route to 3-alkenyl-indazoles. wikipedia.orgorganic-chemistry.org A notable study on the Heck reaction of 3-bromo-1-methyl-1H-indazole with n-butyl acrylate (B77674) demonstrated that the reaction can be optimized to achieve high yields and selectivity under ball-milling conditions, which also helps to suppress the common side reaction of debromination. beilstein-journals.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds, coupling the bromoindazole with a primary or secondary amine. wikipedia.orglibretexts.org This method provides direct access to 3-aminoindazole derivatives, which are important pharmacophores. researchgate.net The reaction employs a palladium catalyst, a phosphine ligand, and a base, with conditions adaptable to a wide range of amine coupling partners. acsgcipr.orgyoutube.com
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Cs₂CO₃ or K₂CO₃ | 3-Aryl-indazole | researchgate.netnih.govresearchgate.net |
| Heck | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂ / PPh₃ | TEA (Triethylamine) | 3-Alkenyl-indazole | beilstein-journals.org |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 3-Amino-indazole | researchgate.net |
Electrophilic Aromatic Substitution (EAS) on the Indazole Ring System
Electrophilic attack on the benzene (B151609) portion of the indazole ring is governed by the directing effects of the existing substituents. The 7-methoxy group is a powerful activating, ortho, para-directing group. The N1-methylated pyrazole (B372694) ring fused to the benzene ring generally acts as a deactivating group.
The strong activating effect of the 7-methoxy group would direct incoming electrophiles primarily to the C6 position (ortho) and the C8 position (para). However, the C8 position is a bridgehead atom and not available for substitution. Therefore, electrophilic aromatic substitution is most likely to occur at the C6 position. The C4 and C5 positions are less favored due to the deactivating influence of the fused pyrazole ring.
For example, electrophilic bromination using a reagent like N-Bromosuccinimide (NBS) would be expected to yield 3,6-dibromo-7-methoxy-1-methyl-1H-indazole. Studies on related 4-substituted 1H-indazoles have shown that bromination with NBS can occur regioselectively on the benzene ring, highlighting its susceptibility to electrophilic attack under the right conditions. nih.govrsc.org Similarly, nitration would likely proceed at the C6 position. chim.it
Nucleophilic Addition Reactions of the Indazole Core
The aromatic indazole ring is electron-rich and generally resistant to nucleophilic addition, which typically requires a highly electron-deficient aromatic system. nih.gov Direct addition of nucleophiles to the core of 3-Bromo-7-methoxy-1-methyl-1H-indazole is not a common or favorable reaction pathway. For such reactions to occur, the ring system usually needs to be activated, for example, by forming an indazolium salt or by introducing strong electron-withdrawing groups. Some complex, fused indazole systems can undergo nucleophilic ring-opening reactions, but this is not a direct addition to the parent indazole core. nih.govacs.org
Oxidation and Reduction Pathways of Indazole Derivatives
The indazole ring is generally stable to many common oxidizing and reducing agents.
Reduction: Catalytic hydrogenation under harsh conditions (high pressure and temperature) could potentially reduce the aromatic system to an indoline (B122111) derivative. However, standard laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are not expected to reduce the aromatic indazole core. chemistrysteps.comnumberanalytics.com These reagents are typically used to reduce carbonyls or other specific functional groups, which are absent in the parent molecule. youtube.comlibretexts.org Reductive conditions can, however, be used to achieve dehalogenation (removal of the C3-bromo group), often as an unwanted side reaction during cross-coupling reactions. beilstein-journals.org
Oxidation: The indazole ring can be susceptible to oxidation under strong conditions. The N-methyl group could potentially be oxidized. Studies on the synthesis of indazoles via oxidative cyclization suggest that the nitrogen atoms can be involved in redox processes. acs.org Furthermore, research on the electrooxidation of the related N-methylindole compound indicates that N-alkylated heterocyclic systems can form oligomers upon oxidation, suggesting the ring system is not inert to oxidative conditions. rsc.org
Functional Group Interconversion Strategies
Beyond the substitution of the bromine atom, other functional groups on the molecule can be transformed.
O-Demethylation: The 7-methoxy group can be cleaved to reveal a 7-hydroxy-indazole. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like hydrobromic acid (HBr). This conversion can be useful for further functionalization of the hydroxyl group or for altering the compound's biological properties. researchgate.net
Bromine to Lithium Conversion: As mentioned in section 3.1, lithium-halogen exchange is a powerful interconversion strategy that transforms the aryl bromide into a highly reactive aryllithium species, which can then be converted into a wide range of other functional groups by reaction with various electrophiles. wikipedia.orgnih.gov
Cyclization Reactions Involving Indazole Scaffolds
The functionalized indazole core serves as an excellent scaffold for the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups onto the indazole ring, intramolecular cyclization reactions can be induced to build new rings.
For instance, using the cross-coupling methods described in section 3.2, one could introduce a substituent at the C3 position and another at an adjacent position on the benzene ring (e.g., C4) that are capable of reacting with each other. While the synthesis of the indazole ring itself often involves a cyclization step, researchgate.netthieme-connect.com pre-formed indazoles can also be elaborated. For example, if a 3-aminoindazole (formed via Buchwald-Hartwig amination) were coupled with a molecule containing a carboxylic acid derivative, an intramolecular cyclization could potentially form a new fused pyrazinone or similar ring system. Cascade reactions that involve an initial coupling followed by an intramolecular cyclization are a powerful strategy in heterocyclic synthesis. nih.gov
C3-Position Functionalization Reactions
The bromine atom at the C3-position of the indazole ring is analogous to a halogen on an aromatic system, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a variety of functionalized indazoles.
Alkylation and Alkenylation
The introduction of alkyl, alkenyl, and alkynyl groups at the C3-position is typically achieved through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.
Alkenylation (Heck Reaction): The Mizoroki-Heck reaction is a powerful method for the vinylation of aryl halides. wikipedia.orgorganic-chemistry.org Research has demonstrated the successful application of this reaction to the 3-bromo-indazole scaffold. For instance, the cross-coupling of 3-bromo-1-methyl-1H-indazole with n-butyl acrylate has been optimized under high-speed ball-milling conditions, providing the corresponding 3-vinylindazole in high yield. beilstein-journals.orgnih.gov This method effectively prevents the common side reaction of debromination. beilstein-journals.orgnih.gov
| Alkene Partner | Catalyst | Base | Solvent/Conditions | Yield |
|---|---|---|---|---|
| n-Butyl acrylate | Pd(OAc)2, TBAB, NaBr | NaOAc | Ball-milling (700 rpm) | 94% |
| Styrene | Pd(OAc)2, TBAB, NaBr | NaOAc | Ball-milling (700 rpm) | 91% |
Alkylation (Suzuki Coupling): While direct alkylation can be challenging, the Suzuki-Miyaura reaction provides a reliable route to C3-aryl and C3-vinyl indazoles, which can be considered forms of alkylation and alkenylation. researchgate.netrsc.org The reaction couples the 3-bromoindazole with various organoboronic acids or esters. researchgate.netresearchgate.net Studies on various 3-bromoindazoles, including N-unprotected derivatives, have shown that catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/RuPhos in the presence of a base such as Cs₂CO₃ or K₃PO₄ are effective. researchgate.netresearchgate.net These conditions are expected to be applicable to this compound for the introduction of aryl and vinyl substituents.
Alkynylation (Sonogashira Coupling): The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This palladium- and copper-cocatalyzed reaction has been successfully applied to 3-iodoindazoles to produce 3-alkynylindazoles. thieme-connect.deresearchgate.net Given the similar reactivity of aryl bromides (though often requiring slightly harsher conditions than iodides), this method represents a viable pathway for the alkynylation of this compound.
Acylation
Direct Friedel-Crafts acylation at the C3-position is not feasible. However, acyl groups can be introduced using palladium-catalyzed carbonylative cross-coupling reactions. nih.gov This can be achieved through a three-component reaction involving the 3-bromoindazole, carbon monoxide, and an organoboron reagent (carbonylative Suzuki coupling) or an organotin reagent (carbonylative Stille coupling). These methods provide a route to 3-acylindazoles, which are valuable intermediates in medicinal chemistry.
Nitration
Direct electrophilic nitration cannot occur at the C3-position as it is substituted with bromine. A nitro group can be introduced by employing a cross-coupling strategy. For example, a Suzuki-Miyaura reaction between this compound and a nitrophenylboronic acid, using a suitable palladium catalyst and base, would yield the corresponding 3-(nitrophenyl)-indazole derivative.
Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is highly effective for coupling aryl halides with a wide range of primary and secondary amines. The methodology has been explicitly applied to the 3-bromo-1H-indazole scaffold, which, after N-protection, undergoes efficient amination. researchgate.net This provides a direct and versatile route for the synthesis of 3-aminoindazole derivatives from this compound.
| Amine Partner | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|
| 4-Fluoro-3-nitroaniline | Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | Good |
| 4-Fluoro-2-methoxy-5-nitroaniline | Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | Good |
Borylation
The Miyaura borylation reaction is a palladium-catalyzed process that converts aryl halides into boronic esters, typically using bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org This transformation is crucial as it converts the relatively stable 3-bromoindazole into a highly versatile 3-borylated indazole intermediate. nih.gov This intermediate can then participate in a vast range of subsequent Suzuki-Miyaura coupling reactions to introduce alkyl, aryl, or vinyl groups. This two-step sequence (borylation followed by Suzuki coupling) offers great flexibility in the synthesis of complex molecules.
Sulfenylation and Sulfonylation
The introduction of sulfur-containing functional groups can be accomplished via palladium- or copper-catalyzed cross-coupling reactions.
Sulfenylation: Coupling of this compound with thiols or their corresponding salts (thiolates) can lead to the formation of 3-thioether indazole derivatives. While specific examples on 3-bromoindazoles are less common, protocols for the C3-sulfenylation of related heterocycles like indoles are well-documented and suggest the feasibility of this transformation. rsc.org
Sulfonylation: Similarly, coupling with sodium sulfinates in the presence of a suitable catalyst system can yield 3-sulfonyl indazoles.
Selenylation
Analogous to sulfenylation, carbon-selenium bonds can be formed via cross-coupling reactions. Copper-catalyzed methods have been developed for the three-component reaction of indoles, selenium powder, and aryl iodides to form 3-selenylindoles. scilit.com Such strategies, potentially adaptable for 3-bromoindazoles, would provide access to novel organoselenium compounds, which are of interest for their unique biological and material properties.
Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Further research and publication by the scientific community are required before a comprehensive and factual article on the spectroscopic properties of 3-Bromo-7-methoxy-1-methyl-1H-indazole can be written.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups and elucidating the molecular structure of a compound by analyzing its vibrational modes. For this compound, one would expect to observe characteristic vibrational frequencies corresponding to its constituent functional groups.
Expected Characteristic IR and Raman Bands:
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (methyl) | 2975-2850 | Asymmetric and Symmetric Stretching |
| C=C (aromatic) | 1625-1450 | Stretching |
| C-N | 1350-1000 | Stretching |
| C-O (methoxy) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Stretching |
| C-Br | 680-515 | Stretching |
Without experimental data, a detailed analysis and assignment of specific vibrational modes for this compound cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For this compound, the indazole ring system constitutes the primary chromophore.
Electronic transitions such as π → π* and n → π* are expected for this heterocyclic aromatic compound. The position and intensity of the absorption bands would be influenced by the substituents on the indazole ring (bromo, methoxy (B1213986), and methyl groups). However, without experimental spectra, the specific λmax values and molar absorptivities cannot be reported.
X-ray Crystallography for Solid-State Molecular Structure and Supramolecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.
Information Obtainable from X-ray Crystallography:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
Crystal Packing: Details of intermolecular interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), π-π stacking, and van der Waals forces. These interactions dictate the supramolecular architecture of the solid state.
Unit Cell Parameters: The dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.
A search of crystallographic databases did not yield a solved crystal structure for this compound. Therefore, no specific crystallographic data can be presented.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies provide fundamental insights into a compound's stability, reactivity, and spectroscopic characteristics. However, no specific DFT data for 3-Bromo-7-methoxy-1-methyl-1H-indazole has been reported.
A standard DFT study would typically begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. Following this, analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be performed. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies higher stability.
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, such an analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT Electronic Structure Parameters for this compound
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | Data Not Available |
| LUMO Energy (eV) | Data Not Available |
Note: This table is for illustrative purposes only. No experimental or theoretical data is currently available for this compound.
DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By correlating the calculated frequencies with experimental spectroscopic data, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. No such computational or experimental spectroscopic analysis for this compound has been found in the literature.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. It is an essential tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
While various indazole derivatives have been investigated as inhibitors for a range of protein targets, including kinases and other enzymes, no molecular docking studies have been published specifically for this compound. Such a study would involve docking this compound into the active site of a selected protein to predict its binding conformation and estimate its binding affinity, typically expressed as a binding energy score.
Table 2: Hypothetical Molecular Docking Results for this compound
| Protein Target | Binding Affinity (kcal/mol) |
|---|
Note: This table is for illustrative purposes only, as no specific docking studies have been performed on this compound.
A crucial outcome of molecular docking simulations is the identification of the key amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are vital for the stability of the ligand-protein complex. Without specific docking studies for this compound, the amino acid residues it might interact with in any given protein remain unknown.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of predictive QSAR models for indazole derivatives involves a multi-step process. Initially, a dataset of indazole analogs with experimentally determined biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. For instance, in studies on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors, three-dimensional QSAR (3D-QSAR) models have been developed to correlate the structural features of these compounds with their inhibitory activity. nih.gov
These models are built using statistical methods like Partial Least Squares (PLS) to handle the large number of variables generated from the molecular structures. nih.gov The robustness and predictive capability of the resulting models are assessed using various statistical parameters. A high coefficient of determination (R²) and concordance correlation coefficient of the training set (CCCtr) are indicative of a good model fit. mdpi.com Furthermore, internal validation techniques, such as the leave-one-out (LOO) cross-validation, are employed to ensure the stability and internal predictive power of the QSAR models. mdpi.com The ultimate goal is to create a statistically significant model that can accurately predict the biological activity of novel indazole compounds, thereby guiding the synthesis of more potent derivatives.
Table 1: Representative Statistical Parameters for QSAR Model Validation (Note: This table is a generalized representation for illustrative purposes based on typical QSAR studies of heterocyclic compounds.)
| Parameter | Description | Typical Value |
|---|---|---|
| R² | Coefficient of determination for the training set | > 0.6 |
| Q² | Cross-validated correlation coefficient (Leave-One-Out) | > 0.5 |
| R²_pred | Predictive R² for the external test set | > 0.5 |
| CCCtr | Concordance correlation coefficient of the training set | > 0.8 |
A key aspect of QSAR analysis is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into various types, including electronic (e.g., partial charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices). In the context of indazole derivatives, 3D-QSAR studies often utilize steric and electrostatic fields as descriptors. nih.gov These fields are calculated around the aligned molecules in the dataset and provide a three-dimensional representation of their shape and electronic properties.
The correlation of these descriptors with biological responses, such as inhibitory concentrations (IC₅₀), reveals which molecular features are crucial for activity. For example, the generated steric and electrostatic maps from 3D-QSAR can highlight regions where bulky substituents or specific electronic characteristics (e.g., electronegative or electropositive groups) enhance or diminish the biological activity. nih.gov This information provides a structural framework for designing new inhibitors with improved potency. nih.gov QSAR studies on antimicrobial substituted benzimidazoles, a related class of compounds, have shown the importance of descriptors like the whole molecule accessibility parameter (WAP), the logarithm of the partition coefficient (MlogP), and the unsaturation index (UI) in describing their biological activities. nih.gov
Table 2: Illustrative Correlation of Molecular Descriptors with Biological Activity of Indazole Analogs (Note: This is a hypothetical table to illustrate the concept.)
| Molecular Descriptor | Correlation with Activity | Implication for this compound |
|---|---|---|
| Molecular Volume | Positive | Larger substituents at specific positions may enhance activity. |
| LogP (Lipophilicity) | Optimal Range | The methoxy (B1213986) group contributes to its lipophilicity, which is often crucial for cell membrane permeability. |
| Dipole Moment | Negative | A lower dipole moment might be favorable for binding to a non-polar active site. |
| Hydrogen Bond Donors/Acceptors | Position-dependent | The nitrogen atoms in the indazole ring can act as hydrogen bond acceptors. |
Molecular Dynamics (MD) Simulations for Ligand-Target System Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are employed to investigate the stability of a ligand-target complex and to gain insights into the binding interactions at an atomic level.
For indazole derivatives, MD simulations have been used to assess the stability of the ligand-protein complex. worldscientific.com These simulations can reveal how a compound like this compound might behave within the binding pocket of a biological target. The stability of the complex is often evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD profile suggests that the ligand remains in a consistent binding pose.
Furthermore, MD simulations can provide detailed information about the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. worldscientific.com For example, a study on the indazole derivative Bindarit in complex with the K-ras receptor showed that the protein-ligand complex maintained a continuous formation of 3–4 hydrogen bonds throughout the simulation, indicating a stable interaction. nih.gov Similarly, MD simulations of potent N-(6-Indazolyl) benzenesulfonamide (B165840) derivatives have highlighted a consistent and robust binding of the compounds within the active sites of their target proteins. worldscientific.com These simulations can thus confirm the binding modes predicted by molecular docking and provide a dynamic understanding of the ligand-receptor interactions.
Table 3: Representative Output from a Molecular Dynamics Simulation of a Ligand-Target Complex (Note: This table presents hypothetical data to illustrate typical MD simulation results for an indazole derivative.)
| Simulation Parameter | Average Value | Interpretation |
|---|---|---|
| RMSD of Protein Backbone | 1.5 Å | The protein structure remains stable throughout the simulation. |
| RMSD of Ligand | 0.8 Å | The ligand maintains a stable binding pose within the active site. |
| Number of Hydrogen Bonds | 2-3 | Consistent hydrogen bonding contributes to the stability of the complex. |
| Binding Free Energy (MM-PBSA) | -45 kcal/mol | A favorable binding free energy indicates a strong interaction between the ligand and the target. |
Biological Activity and Pre Clinical in Vitro/in Silico Investigations of 3 Bromo 7 Methoxy 1 Methyl 1h Indazole and Its Derivatives
Mechanism of Action Studies (In Vitro)
Molecular Target Identification and Validation
There is no specific information available in the reviewed scientific literature regarding the molecular target identification and validation for 3-Bromo-7-methoxy-1-methyl-1H-indazole.
Enzyme Inhibition Assays and Kinetic Analyses
No studies reporting the results of enzyme inhibition assays or kinetic analyses for this compound were found in the public domain. While various indazole derivatives have been identified as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and multiple protein kinases, specific data for the compound is not available.
Receptor Binding Studies
There are no published receptor binding studies for this compound.
In Vitro Biological Efficacy Assessments
Anti-inflammatory Potential in Cellular Models
No in vitro studies assessing the anti-inflammatory potential of this compound in cellular models have been reported in the available scientific literature. Research on other indazole derivatives has shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and other mediators, but these findings cannot be directly attributed to this compound.
Anticancer Activity against Established Cancer Cell Lines
There is no publicly available data on the anticancer activity of this compound against any established cancer cell lines. The indazole scaffold is a component of several approved anticancer drugs and numerous derivatives have been synthesized and tested for cytotoxic activity, but specific results for this compound are absent from the literature.
Inhibition of Cellular Proliferation and Cytotoxicity
Indazole derivatives have demonstrated significant potential as antiproliferative and cytotoxic agents across a range of human cancer cell lines. nih.gov A series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against several cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). researchgate.net Among the synthesized compounds, one derivative, 6o , showed a particularly promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.govresearchgate.net This compound also exhibited favorable selectivity, with a much higher IC50 of 33.2 µM against normal human embryonic kidney (HEK-293) cells, suggesting a degree of specificity for cancer cells. researchgate.net
Further studies on other indazole analogs have reinforced their cytotoxic potential. A series of curcumin (B1669340) indazole analogs showed low to moderate cytotoxicity against MCF-7 (breast), HeLa (cervical), and WiDr (colon) cancer cell lines. japsonline.com One compound in this series, 3b , was most effective against WiDr cells, with an IC50 of 27.20 µM, and demonstrated excellent selectivity. japsonline.com Another derivative, 3d , displayed the highest cytotoxicity against HeLa cells. japsonline.com Additionally, 3-methyl-1H-indazole derivatives have been shown to potently suppress the proliferation of the MV4;11 cancer cell line. nih.gov The broad-spectrum anti-cancer activity is further highlighted by the evaluation of 3-(pyrrolopyridin-2-yl)indazole derivatives, which exhibited potent effects against five human cancer cell lines, including HL60, KB, SMMC-7721, HCT116, and A549. nih.gov
Table 1: Cytotoxic Activity of Selected Indazole Derivatives
| Compound | Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov, researchgate.net |
| 6o | HEK-293 (Normal Kidney) | 33.2 µM | researchgate.net |
| 3b | WiDr (Colon Cancer) | 27.20 µM | japsonline.com |
| 3b | MCF-7 (Breast Cancer) | 45.97 - 86.24 µM (Range for series) | japsonline.com |
| 3d | HeLa (Cervical Cancer) | 46.36 - 100 µM (Range for series) | japsonline.com |
| 5a | MCF-7 (Breast Cancer) | 47.36 ± 6.8 µM | mdpi.com |
Specific Kinase Inhibition Profiles (e.g., FGFR1, TTK)
The indazole scaffold has proven to be a valuable framework for developing potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family, which is a key target in cancer therapy. nih.gov Through fragment-based virtual screening and subsequent optimization, a series of 1H-indazole derivatives were identified as highly effective FGFR1 inhibitors. nih.gov
A notable derivative, 9u , emerged as a potent FGFR1 inhibitor with an IC50 value of 3.3 nM in enzymatic assays and 468.2 nM in cellular assays. nih.gov Another compound, 9d , was first identified as a hit with an excellent kinase inhibitory activity (IC50 = 15.0 nM) and modest anti-proliferative activity (IC50 = 785.8 nM). nih.gov Further optimization led to the discovery of compound 99 , which was identified as a highly potent FGFR1 inhibitor with an enzyme inhibitory IC50 of 2.9 nM and a cellular activity IC50 of 40.5 nM. nih.gov These findings underscore the potential of the indazole core in designing selective and powerful kinase inhibitors for therapeutic applications. nih.govnih.gov
Table 2: FGFR1 Inhibition by Selected Indazole Derivatives
| Compound | Target | Enzymatic Activity (IC50) | Cellular Activity (IC50) | Source |
|---|---|---|---|---|
| 9u | FGFR1 | 3.3 nM | 468.2 nM | nih.gov |
| 9d | FGFR1 | 15.0 nM | 785.8 nM | nih.gov |
| 99 | FGFR1 | 2.9 nM | 40.5 nM | nih.gov |
| 98 | FGFR1 | 15.0 nM | 642.1 nM | nih.gov |
Antimicrobial Spectrum Analysis (e.g., Antibacterial, Antifungal)
Indazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. orientjchem.orgnih.gov A series of N-methyl-3-aryl indazoles showed significant inhibitory effects against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov Specifically, compounds 5i , 5f , and 5a showed superior activity against Xanthomonas campestris with zones of inhibition of 2.3, 2.2, and 2.1 cm, respectively. orientjchem.org
In other studies, certain substituted indazole compounds exhibited a minimum inhibitory concentration (MIC) value of 50 µg/mL against bacteria like B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi. mitwpu.edu.in The mechanism of action for some of these derivatives involves the inhibition of bacterial DNA gyrase B, a clinically validated target for antibacterial agents. mitwpu.edu.innih.gov Furthermore, novel 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles containing electron-withdrawing groups (–Cl, –NO2, –Br) were found to be more potent against tested bacterial and fungal strains than the standard drugs ciprofloxacin (B1669076) and fluconazole, respectively. tandfonline.com Some indazole derivatives have also shown promising antifungal activity specifically against Candida albicans. jchr.org
Table 3: Antimicrobial Activity of Selected Indazole Derivatives
| Compound(s) | Organism | Measurement | Result | Source |
|---|---|---|---|---|
| I5, I9, I13 | Various Bacteria | MIC | 50 µg/mL | mitwpu.edu.in |
| 5i | Xanthomonas campestris | Zone of Inhibition | 2.3 cm | orientjchem.org |
| 5f | Xanthomonas campestris | Zone of Inhibition | 2.2 cm | orientjchem.org |
| 5a | Xanthomonas campestris | Zone of Inhibition | 2.1 cm | orientjchem.org |
| 5j | Bacillus megaterium | Zone of Inhibition | 1.6 cm | orientjchem.org |
| 27, 28, 30, 32 | Various Bacteria & Fungi | Potency Comparison | > Ciprofloxacin & Fluconazole | tandfonline.com |
Antiviral Activity Evaluation (e.g., Anti-HIV)
The indazole scaffold is recognized for its potential in developing antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.govnih.govresearchgate.net While research into the specific antiviral properties of this compound is limited, numerous studies have explored the anti-HIV activity of the broader indazole class and its hybrids. researchgate.netnih.gov
A new oxazole (B20620) scaffold incorporating an indazole moiety was discovered to have promising HIV-1 inhibitory action. nih.gov A derivative from this class, 4k , was identified as a potent inhibitor with a 50% effective concentration (EC50) of 0.42 µM. nih.gov In another study, benzothiazole-pyrazolone hybrids containing an indazole-like structure were evaluated, with compound 31 showing moderate activity against wild-type HIV-1 with an EC50 of 16 µM. Computational studies have also been employed to analyze the potential of indazole-2-pyrone hybrids as antiviral agents against HIV-1, suggesting a basis for their rational design. doi.org These findings collectively indicate that the indazole nucleus is a viable starting point for the development of novel anti-HIV therapeutics. researchgate.netresearchgate.net
Table 4: Anti-HIV Activity of Selected Indazole-Related Compounds
| Compound | Virus Strain | Activity (EC50/IC50) | Source |
|---|---|---|---|
| 4k | HIV-1 | EC50 = 0.42 µM | nih.gov |
| 31 | WT HIV-1 | EC50 = 16 µM | |
| 32 | WT NL4-3 & Drug-Resistant HIV-1 | IC50 = 0.3–1.1 µM |
Antioxidant Activity Evaluation (e.g., DPPH Radical Scavenging Assay)
The antioxidant potential of chemical compounds is frequently evaluated using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) free radical scavenging assay. scielo.brscielo.br This method relies on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. scielo.brmdpi.com The results are often expressed as the percentage of antioxidant activity (AA%) or as an IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Studies
Indazole derivatives have been identified as potent inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various physiological and pathological processes in the central nervous system. nih.govnih.gov The introduction of a bromine atom into the indazole ring system has been shown to be a key factor in achieving high inhibitory activity. nih.gov
A study on halo-1-H-indazoles found that the introduction of bromine at the C4 position of the indazole ring resulted in a compound that was nearly as potent as the well-known reference compound, 7-nitroindazole (B13768) (7-NI). nih.gov Further research has focused on related structures, such as 3-bromo-7-nitroindazole (B43493) (3-Br-7-NI) , which has been investigated as a specific nNOS inhibitor. nih.gov Chronic administration of 3-Br-7-NI was shown to impair the acquisition of spatial learning and memory tasks in rats, an effect that was reversible with L-arginine, confirming that the mechanism was NO-dependent. nih.gov This highlights the crucial role of nNOS in cognitive functions and establishes that bromo-substituted indazoles are effective tools for studying these processes. nih.govnih.gov The selectivity of compounds like 7-nitroindazole and its bromo-derivatives for the neuronal isoform of NOS allows for the exploration of neuronal NO pathways without significantly affecting other systems, such as blood pressure regulation. nih.govahajournals.org
Target-Specific Modulations
Beyond general bioactivity, derivatives of the indazole scaffold have been shown to modulate specific molecular targets, leading to their therapeutic effects. This targeted action is crucial for developing drugs with higher efficacy and lower toxicity.
One key area of target-specific modulation is kinase inhibition . As detailed previously, indazole derivatives have been engineered to be highly potent and selective inhibitors of FGFR1 and FGFR2 . nih.govnih.govacs.org
In the realm of antibacterial research, indazole derivatives have been discovered as a novel class of bacterial DNA Gyrase B (GyrB) inhibitors . nih.gov This target is distinct from that of fluoroquinolone antibiotics, offering a potential solution to combat widespread antimicrobial resistance. nih.gov
For anticancer applications, specific indazole derivatives have been found to modulate key pathways involved in cell survival and proliferation. Compound 6o is believed to induce apoptosis (programmed cell death) by inhibiting Bcl2 family members and interfering with the p53/MDM2 pathway . nih.govresearchgate.net Another class of 3-methyl-1H-indazole derivatives has been developed as selective inhibitors of Bromodomain-containing Protein 4 (BRD4) , an epigenetic reader. nih.gov By inhibiting BRD4, these compounds effectively suppress the expression of downstream oncogenes like c-Myc , providing a targeted approach to cancer therapy. nih.gov
Finally, as discussed in the previous section, bromo-substituted indazoles like 3-bromo-7-nitroindazole act as specific inhibitors of neuronal nitric oxide synthase (nNOS) , making them valuable tools for neuroscience research and potential therapeutic agents for neurological disorders. nih.govnih.gov
Interaction with Enzymes Involved in Quorum Sensing (e.g., SAH/MTAN)
Quorum sensing is a cell-to-cell communication process in bacteria that regulates collective behaviors, including virulence and biofilm formation. The enzyme S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) is a key player in the biosynthesis of autoinducers, the signaling molecules in quorum sensing. Consequently, inhibition of SAH/MTAN is a promising strategy for attenuating bacterial pathogenicity.
While direct studies on this compound are not extensively documented, research into the broader class of indazole compounds has revealed their potential as inhibitors of SAH/MTAN-mediated quorum sensing. nih.govbenthamdirect.comnih.govresearchgate.netaboutscience.eunih.govresearchgate.net A quantitative structure-activity relationship (QSAR) and molecular docking study on a series of 40 indazole derivatives provided insights into the structural features essential for their inhibitory activity against SAH/MTAN. nih.gov The study highlighted the importance of specific descriptors and amino acid residues in the ligand-receptor interactions that underpin the quorum sensing inhibitory mechanisms of these compounds. nih.gov
The docking of various indazole compounds into the SAH/MTAN active site revealed common interacting amino acid residues, including ASP197, PHE151, GLU172, ILE152, and MET173. nih.gov The binding affinity of these compounds is influenced by their structural characteristics, which dictates their conformational rotation within the enzyme's cavity. nih.gov Although the specific inhibitory activity of this compound on SAH/MTAN has not been explicitly reported, the general activity of the indazole scaffold suggests that it could serve as a basis for the design of novel anti-quorum sensing agents.
| Indazole Derivative | Target Enzyme | Key Findings | Interacting Residues |
|---|---|---|---|
| General Indazole Scaffold | SAH/MTAN | Inhibition of SAH/MTAN-mediated quorum sensing. nih.gov | ASP197, PHE151, GLU172, ILE152, MET173 nih.gov |
Modulation of Fibroblast Growth Factor Receptor (FGFR) Pathways
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention. Several studies have investigated the potential of indazole derivatives as inhibitors of FGFRs.
Based on the structures of known FGFR inhibitors like AZD4547 and NVPBGJ-398, novel 1H-indazol-3-amine derivatives have been designed and synthesized. nih.gov In one study, a compound bearing a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold was identified as a potent FGFR1 inhibitor with an IC50 value of 15.0 nM in enzymatic assays and 642.1 nM in cellular assays. nih.gov Further optimization of this scaffold led to the discovery of an even more potent inhibitor with an enzymatic IC50 of 2.9 nM and a cellular IC50 of 40.5 nM against FGFR1. nih.gov
Molecular docking studies have shown that indazole derivatives can interact with both the adenine- and phosphate-binding regions of FGFR1. benthamdirect.com For instance, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine was found to inhibit FGFR1 with an IC50 value of 100 nM. benthamdirect.com The structure-activity relationship (SAR) analyses of these derivatives have provided valuable insights for the design of more potent and selective FGFR inhibitors. researchgate.netresearchgate.netnih.gov
| Indazole Derivative | Target | IC50 (Enzymatic) | IC50 (Cellular) |
|---|---|---|---|
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 nM nih.gov | 642.1 nM nih.gov |
| Optimized 1H-indazol-3-amine derivative | FGFR1 | 2.9 nM nih.gov | 40.5 nM nih.gov |
| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 nM benthamdirect.com | Not Reported |
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. By depleting tryptophan and producing immunosuppressive metabolites, IDO1 plays a critical role in immune evasion by tumors. Consequently, inhibitors of IDO1 are being actively pursued as cancer immunotherapeutics.
The indazole scaffold has been identified as a promising chemotype for the development of IDO1 inhibitors. acs.org Specifically, a series of 3-substituted 1H-indazoles have been synthesized and evaluated for their IDO1 enzyme inhibition efficiencies. nih.gov SAR studies revealed that the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position are crucial for potent in vitro inhibitory activity. nih.govmdpi.com Two notable derivatives from this series demonstrated significant IDO1 inhibition with IC50 values of 720 nM and 770 nM, respectively. nih.gov
While direct inhibitory data for this compound on IDO1 is not available in the reviewed literature, the established activity of 3-substituted indazoles suggests that this compound could be a candidate for further investigation as an IDO1 inhibitor. The electronic and steric properties of the bromo and methoxy (B1213986) substituents at the 3 and 7 positions, respectively, would likely influence its binding affinity to the heme iron and the active site of the IDO1 enzyme.
| 3-Substituted 1H-Indazole Derivative | Target Enzyme | IC50 |
|---|---|---|
| Derivative 121 | IDO1 | 720 nM nih.gov |
| Derivative 122 | IDO1 | 770 nM nih.gov |
DNA Gyrase Inhibition Studies
Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and recombination, making it a well-validated target for antibacterial agents. The inhibition of DNA gyrase can lead to bacterial cell death.
In a related context, studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have demonstrated potent inhibition of Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.govresearchgate.net One of the most active compounds in this series exhibited IC50 values of 0.15 µg/mL and 0.25 µg/mL against S. aureus and B. subtilis DNA gyrase, respectively. nih.govresearchgate.net Although these compounds are pyrazole-based, the structural similarity to indazoles and the presence of a bromo-phenyl substituent provide a rationale for investigating bromo-substituted indazoles, such as this compound, for similar activity.
| Compound Class | Target Enzyme | Key Findings | Example IC50 |
|---|---|---|---|
| Indazole Derivatives | DNA Gyrase B | Designed to improve cell penetration over pyrazolopyridone analogs. nih.gov | Not Specified |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Derivatives | S. aureus DNA gyrase | Potent inhibition of bacterial DNA gyrase. nih.govresearchgate.net | 0.15 µg/mL nih.govresearchgate.net |
| B. subtilis DNA gyrase | 0.25 µg/mL nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of 3 Bromo 7 Methoxy 1 Methyl 1h Indazole Analogues
Impact of Substitutions on the Indazole Ring System on Biological Activity
The biological activities of indazole derivatives are highly dependent on the nature and position of substituents on the bicyclic ring structure. nih.gov SAR studies have revealed that modifications at various positions can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. For instance, in a series of 1,4-disubstituted indazole derivatives developed as glucokinase activators, the choice of substituents was guided by scaffold morphing and structure-based medicinal chemistry to achieve desired activity. nih.gov Similarly, research on 3,6-disubstituted indazoles as hepcidin (B1576463) production inhibitors demonstrated that optimization of these positions led to a potent inhibitor. nih.gov The diverse biological roles of indazoles, from anticancer to anti-inflammatory agents, underscore the versatility of this scaffold and the critical importance of understanding how substitutions drive specific therapeutic effects. researchgate.netresearchgate.net
The C3 position is frequently targeted for halogenation to explore its effect on biological activity. For example, studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the specific regiochemistry of the amide linker at the C3 position was critical for activity. nih.gov While this study focused on an amide linkage, it highlights the sensitivity of biological activity to modifications at this position. The introduction of a halogen like bromine can alter the electronic properties of the indazole ring and provide a vector for specific interactions within a biological target. chim.it For instance, the synthesis of novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold has been explored for antimicrobial applications, indicating the utility of the bromo-indazole core in developing new therapeutic agents. researchgate.net
The presence and position of a methoxy (B1213986) group on the indazole ring can profoundly influence a compound's efficacy and molecular interactions. japsonline.com A methoxy group can act as a hydrogen bond acceptor and its steric and electronic properties can dictate the orientation of the molecule within a binding pocket. nih.gov
In studies of various indazole derivatives, the inclusion of methoxy groups has been linked to enhanced biological activity. For instance, in a series of indazole analogues of curcumin (B1669340), compounds containing three or four methoxy groups exhibited higher cytotoxicity against cancer cell lines compared to those with fewer methoxy groups. japsonline.com This suggests that the number and position of methoxy substituents are crucial determinants of cytotoxic activity. japsonline.com Similarly, research on arylsulphonyl indazoles as VEGFR-2 kinase inhibitors showed that derivatives with methoxy groups on the benzamide (B126) ring had better activity. nih.gov Specifically, for inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3), methoxy derivatives showed higher potency compared to analogues with a methyl group at the same position, emphasizing the importance of the methoxy group for high potency. nih.gov
Alkylation at the N1 position of the indazole ring is a critical modification that influences a molecule's physicochemical properties, activity, and selectivity. The N1-alkyl group can affect the compound's conformation, solubility, and ability to interact with biological targets. Selective N1-alkylation is often a key step in synthesizing indazole-based drugs, as the N1 and N2 isomers can have vastly different biological profiles. nih.govrsc.org
The choice between N1 and N2 substitution is crucial; for example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, the indazole group with nitrogen at the 2-position was found to be less effective. nih.gov Biocatalytic methods using engineered methyltransferases have been developed to achieve highly regioselective N-methylation of heterocycles like indazoles, highlighting the importance of controlling this substitution. researchgate.net This regioselectivity is vital because N1-substituted indazoles often form the core of privileged motifs in medicinal chemistry. rsc.org For instance, in a study of 3-substituted 1H-indazoles, the presence of the 1H-indazole ring (implying a substituent at N1 or an unsubstituted NH) was crucial for strong inhibitory activity against the IDO1 enzyme. nih.gov
Correlations Between Specific Chemical Modifications and Observed Biological Responses
Structure-activity relationship studies on indazole-3-carboxamides as CRAC channel blockers provide a clear example of such correlations. nih.gov The research demonstrated that the specific 3-carboxamide regiochemistry is essential for inhibiting calcium influx and stabilizing mast cells. nih.gov The lead compound, an indazole-3-carboxamide, actively inhibited calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer was completely inactive. nih.gov This underscores the critical role of the substituent's orientation at the C3 position.
The data below, derived from a study on indazole-3-carboxamides, illustrates how modifications to the R-group of the amide at the C3 position and substitutions on the indazole ring impact the inhibition of calcium influx in RBL-2H3 cells.
| Compound | R Group (at C3-amide) | Indazole Ring Substitution | IC50 (µM) of Ca2+ Influx Inhibition |
|---|---|---|---|
| 12a | 4-tert-butylphenyl | None | 0.59 |
| 12b | 4-(trifluoromethoxy)phenyl | None | 0.67 |
| 12d | 3,4-dichlorophenyl | None | 0.31 |
| 12e | 4-chlorophenyl | None | 0.74 |
| 9c (reverse amide) | 4-tert-butylphenyl | None | >100 (inactive) |
This table is adapted from SAR data on indazole-3-carboxamides as CRAC channel blockers and is presented for illustrative purposes. nih.gov
Computational Approaches to SAR Delineation and Lead Optimization
Computational methods are indispensable tools for understanding the SAR of indazole derivatives and for guiding lead optimization. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide insights into the molecular interactions that govern biological activity. distantreader.orgnih.gov
QSAR studies have been successfully applied to explore the inhibitory mechanisms of indazole compounds against various targets. distantreader.orgaboutscience.eu These models correlate the structural features of a series of compounds with their biological activities, identifying key descriptors that influence potency. nih.govnih.gov For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have helped to create a structural framework for designing new, more potent inhibitors by generating steric and electrostatic maps. nih.gov
Molecular docking is another powerful computational tool used to predict the binding modes of ligands within the active site of a protein. researchgate.netnih.gov Docking studies on indazole derivatives have been used to identify key amino acid residues involved in ligand-receptor interactions, explaining the observed biological activities. researchgate.netnih.gov For instance, docking of 3-carboxamide indazole derivatives into the renal cancer-related protein (PDB: 6FEW) helped identify compounds with the highest predicted binding energies, guiding further synthesis and evaluation. nih.gov These computational approaches, often used in tandem, accelerate the drug discovery process by allowing for the rational design and prioritization of novel indazole analogues with improved therapeutic potential. nih.govnih.gov
Future Research Directions and Pre Clinical Development Potential
Design of Novel 3-Bromo-7-methoxy-1-methyl-1H-indazole Derivatives with Enhanced Potency and Selectivity
The future development of this compound as a therapeutic lead hinges on the strategic design of new derivatives. The goal is to systematically modify its structure to enhance its potency against specific biological targets while ensuring high selectivity to minimize off-target effects.
A primary strategy involves structure-activity relationship (SAR) studies. The bromine atom at the C3 position is a key functional group that can be replaced with various other moieties through cross-coupling reactions. This allows for the introduction of diverse chemical groups to probe the binding pocket of a target protein and optimize interactions. For instance, replacing the bromo group with aryl or heteroaryl rings could lead to derivatives with enhanced activity, a common strategy in medicinal chemistry. researchgate.net
Furthermore, the methoxy (B1213986) group at the C7 position and the methyl group at the N1 position can also be modified. Demethylation followed by the introduction of different alkyl or aryl groups could significantly alter the compound's solubility, lipophilicity, and binding affinity. Research on other indazole derivatives has shown that modifications at these positions can be critical for achieving desired pharmacological profiles, such as improved oral bioavailability. nih.gov
The design process can be guided by creating focused libraries of derivatives where each of these positions is systematically altered. For example, a library could be synthesized to explore a range of substituents at the C3 position while keeping the N1 and C7 positions constant, and vice-versa. These new compounds would then be screened in biological assays to identify derivatives with superior potency and selectivity, providing valuable data for further optimization. This approach has been successful in identifying potent inhibitors for targets such as tyrosine threonine kinase (TTK) from indazole-based scaffolds. nih.gov
Exploration of Additional Biological Targets and Undiscovered Therapeutic Applications
The indazole nucleus is recognized for its broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. nih.gov This versatility suggests that derivatives of this compound could interact with a wide range of biological targets, leading to novel therapeutic applications.
Future research should focus on extensive biological screening of this compound and its derivatives against various target classes. Given the success of other indazoles, key areas of interest include:
Kinase Inhibition: Many indazole-containing molecules are potent kinase inhibitors, targeting enzymes like VEGFR-2, anaplastic lymphoma kinase (ALK), and fibroblast growth factor receptors (FGFRs). nih.govnih.gov Screening a library of this compound derivatives against a panel of kinases could identify new candidates for cancer therapy. nih.govresearchgate.net
Epigenetic Targets: Recent studies have shown that 3-methyl-1H-indazole derivatives can act as selective inhibitors of Bromodomain-containing Protein 4 (BRD4), an important epigenetic reader and a target for cancer treatment. nih.gov This opens the possibility that derivatives of the subject compound could also modulate epigenetic pathways.
DNA Repair Pathways: Indazole-based compounds have been successfully developed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair and a validated target in oncology. nih.gov Investigating the potential of this compound derivatives to inhibit PARP or other DNA repair proteins could yield new anticancer agents.
High-throughput screening (HTS) campaigns followed by more focused biological assays would be instrumental in uncovering these new activities. Identifying a novel biological target would pave the way for a dedicated drug discovery program aimed at optimizing the lead compound for that specific application.
Integration of Advanced Computational Methodologies for Rational Drug Design and Lead Optimization
To accelerate the drug discovery process and reduce costs, the integration of advanced computational methodologies is essential. beilstein-journals.org For this compound, computational tools can be applied at every stage, from initial hit identification to lead optimization.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known (from X-ray crystallography or NMR), molecular docking can be used to predict how derivatives of this compound will bind. beilstein-journals.org This allows for the rational design of new compounds with improved binding affinity and selectivity. Docking studies can help prioritize which derivatives to synthesize, saving time and resources. researchgate.netresearchgate.net
Ligand-Based Drug Design (LBDD): In cases where the target structure is unknown, LBDD methods such as pharmacophore modeling can be employed. By analyzing the structures of known active compounds, a pharmacophore model can be built to define the essential chemical features required for biological activity. This model can then be used to virtually screen large compound databases to identify new potential hits or to guide the design of novel derivatives based on the this compound scaffold. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic interactions between a ligand and its target protein over time. beilstein-journals.org These simulations can help assess the stability of the predicted binding poses from docking studies and calculate binding free energies, offering a more accurate prediction of a compound's potency. researchgate.net
By combining these computational approaches, researchers can build predictive models that guide the synthesis of new derivatives with a higher probability of success, ultimately streamlining the path from an initial chemical scaffold to a pre-clinical drug candidate.
Q & A
Q. How can the synthesis of 3-Bromo-7-methoxy-1-methyl-1H-indazole be optimized for higher yields?
- Methodological Answer : Optimize reaction conditions by varying catalysts, solvents, and temperature. For example, three-component condensation reactions involving amines, aldehydes, and isothiocyanates in ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) with catalytic p-toluenesulfonic acid (p-TSA) can enhance regioselectivity and yield . Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradient elution.
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy to verify functional groups and substitution patterns. For crystallographic confirmation, employ single-crystal X-ray diffraction (SC-XRD) with refinement tools like SHELXL . Cross-validate mass spectrometry (HRMS) data with theoretical molecular weights to confirm purity .
Q. How should researchers handle contradictions in reported synthetic yields for this compound?
- Methodological Answer : Systematically replicate published protocols while controlling variables (e.g., moisture, oxygen sensitivity). Compare solvent polarity (e.g., DMF vs. THF) and catalyst loadings. If discrepancies persist, use Design of Experiments (DoE) to identify critical parameters. Cross-reference with analogous indazole derivatives, such as 5-bromo-1-methyl-1H-indazole, to infer optimal conditions .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in a dry, ventilated area away from light. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate electronic properties (HOMO-LUMO gaps, Fukui indices). Compare bromine substitution effects with related compounds like 3-bromo-4-chloro-1H-indazole to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings . Validate predictions with experimental kinetic studies.
Q. What strategies resolve crystallographic disorder in this compound derivatives?
- Methodological Answer : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts. Use SHELXL’s PART and SUMP instructions to model disorder. Refine anisotropic displacement parameters and apply restraints to overlapping atoms. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How can structure-activity relationships (SAR) guide the design of bioactive indazole derivatives?
- Methodological Answer : Synthesize analogs (e.g., 7-aryl or 7-alkynyl variants) and evaluate α-glucosidase inhibition or antioxidant activity via enzymatic assays (e.g., DPPH radical scavenging). Perform molecular docking (AutoDock Vina) to map interactions with target proteins, prioritizing compounds with low binding energies and favorable pharmacophore features .
Q. What computational workflows integrate machine learning (ML) for property prediction of indazole-based compounds?
- Methodological Answer : Train ML models (e.g., random forest, neural networks) on datasets of indazole derivatives with experimental properties (logP, solubility, IC). Use descriptors like Morgan fingerprints or COSMO-RS σ-profiles. Validate predictions with leave-one-out cross-validation and apply transfer learning to optimize synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
